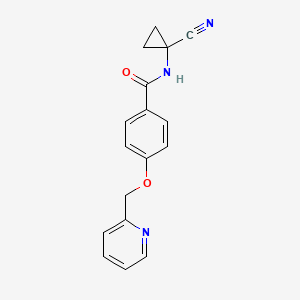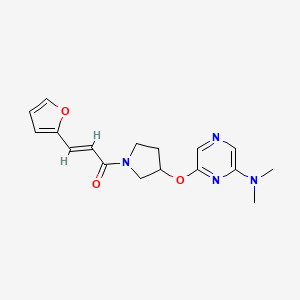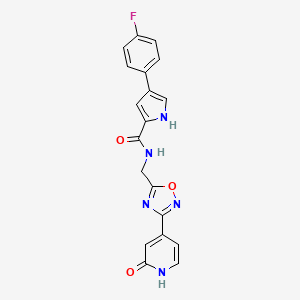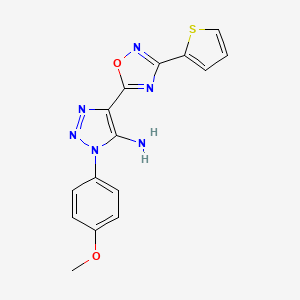
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14N2O3S2 and its molecular weight is 322.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Phenylethanolamine N-methyltransferase
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide and related compounds have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the biosynthesis of epinephrine from norepinephrine. Research has shown that certain sulfonanilides related to tetrahydroisoquinolines are potent inhibitors of PNMT. This inhibition could be significant for controlling diseases associated with epinephrine and norepinephrine imbalances, such as hypertension and certain heart diseases (Blank et al., 1980).
Potency and Selectivity in PNMT Inhibition
Further studies have developed compounds with increased potency and selectivity for PNMT inhibition. The introduction of nonpolar substituents to the sulfonamide nitrogen of specific tetrahydroisoquinolines led to inhibitors with remarkable PNMT inhibitory potency and high selectivity. These compounds are also predicted to penetrate the blood-brain barrier, making them potential candidates for treating neurological disorders related to catecholamine dysregulation (Grunewald et al., 2005).
Radical Amidation and Aromatic Ring Functionalization
The molecule has been involved in studies focusing on the radical amidation onto aromatic rings. This process is facilitated by (diacyloxyiodo)arenes and results in the formation of tetrahydroquinoline derivatives, highlighting the versatility of sulfonamides in synthetic organic chemistry and their potential for creating complex molecular structures (Togo et al., 1998).
Antioxidant and Fluorescent Properties
Research into the synthesis of 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates using oxone has revealed interesting properties of these compounds, including antioxidant activity and fluorescent properties. This demonstrates the potential of this compound derivatives for applications in biological imaging and as therapeutic agents (Ramya et al., 2017).
Electrophoretic and Biocompatible Polymer Synthesis
The molecule has contributed to the development of biocompatible and electrophoretic poly(2-oxazoline)s. These polymers, initiated by perfluoroalkanesulfoneimides, have applications in biomedical engineering, such as in coatings for medical devices, demonstrating the molecule's relevance beyond pharmaceuticals (Hayashi & Takasu, 2015).
Wirkmechanismus
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .
Mode of Action
This compound interacts with its targets by binding to the bromodomains of TRIM24 and BRPF1 . This binding inhibits the function of these proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of TRIM24 and BRPF1 affects the epigenetic regulation of gene expression . This can lead to changes in various biochemical pathways, particularly those involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression patterns, which can lead to altered cell proliferation and differentiation . In the context of cancer, this can potentially slow down the growth of cancer cells .
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-16-12-6-5-11(9-10(12)4-7-13(16)17)15-21(18,19)14-3-2-8-20-14/h2-3,5-6,8-9,15H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNPNUYLNVRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)

![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)
![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)



